(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are often used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM coupling reaction, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic acid group plays a crucial role in this process .
Biochemical Pathways
The sm coupling reaction, in which this compound is often used, is a key step in many synthetic pathways for creating complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action in the context of the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions.
3-Formylphenylboronic acid: Another boronic acid derivative with different functional groups.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the fluoro and piperidinyl groups, which can impart different reactivity and properties compared to other boronic acids
Properties
IUPAC Name |
[3-fluoro-5-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-2-4-16(5-3-10)9-11-6-12(14(17)18)8-13(15)7-11/h6-8,10,17-18H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZMDMWHNQOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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